molecular formula C11H6F3NO3S B2674360 4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid CAS No. 1219562-35-2

4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid

Cat. No. B2674360
CAS RN: 1219562-35-2
M. Wt: 289.23
InChI Key: WKUUOEMSZQLMTC-UHFFFAOYSA-N
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Description

4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Scientific Research Applications

Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), related to 4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid, represent a novel class of constrained heterocyclic γ-amino acids. These compounds are valuable for mimicking the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. A study by Mathieu et al. (2015) outlines a short and versatile chemical route to orthogonally protected ATCs, leveraging cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate. The method offers a flexible approach for introducing a variety of lateral chains, enhancing the design of protein mimetics and therapeutic agents Mathieu, L., et al., 2015.

Electronic Structure and Spectroscopic Features

An experimental and theoretical study on 4-methylthiadiazole-5-carboxylic acid, a simpler derivative, by Singh et al. (2019), utilized density functional theory to analyze the structural, electronic, and spectroscopic properties. The study provided insights into the hydrogen bonding, solvent effects, and non-linear optical properties of the compound, revealing its potential in material science and molecular electronics Singh, I., et al., 2019.

Frustrated Lewis Pair Chemistry

Kronig et al. (2011) explored the use of Lewis acid-base pairs, including N-heterocyclic carbenes similar in structure to 4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid, for dihydrogen activation and THF ring-opening. This research highlights the compound's relevance in catalysis, particularly in reactions that require a high degree of "frustration" to prevent quenched acid-base reactivity Kronig, S., et al., 2011.

Aldose Reductase Inhibitors

Research by Alexiou and Demopoulos (2010) into aldose reductase inhibitors (ARIs), critical for managing diabetic complications, included derivatives of 2-(phenylsulfonamido)acetic acid with structural similarities to 4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid. These compounds exhibited significant in vitro activity, indicating their potential as therapeutic agents for long-term diabetic complications Alexiou, P., & Demopoulos, V., 2010.

Synthesis and Cyclocondensation Reactions

Refouvelet et al. (1994) discussed the synthesis and in-solution behavior of Thiazolidine-2,4-dicarboxylic acid and its esters, examining their potential in regioselective cyclocondensation reactions. This research suggests applications in synthetic organic chemistry, particularly in the synthesis of biologically active compounds and polymers Refouvelet, B., et al., 1994.

properties

IUPAC Name

4-methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3S/c1-4-9(10(16)17)19-11(15-4)18-6-3-2-5(12)7(13)8(6)14/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUUOEMSZQLMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2=C(C(=C(C=C2)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid

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